2-Ethyl-4-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-ethyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10O3/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
InChI Key |
DTQQMULENZFWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Engineering of Phenolic Acid Derivatives
Primary Biosynthetic Routes of Phenolic Acids
Phenolic compounds in plants and microorganisms are a diverse group of secondary metabolites synthesized through several key pathways. The primary routes responsible for the core aromatic structure are the shikimic acid and malonic acid pathways, with the phenylpropanoid pathway serving to further diversify these structures.
Shikimic Acid Pathway Contribution to Aromatic Amino Acid Precursors
The shikimic acid pathway is a central metabolic route in plants, bacteria, and fungi for the biosynthesis of aromatic amino acids. openresearchlibrary.orgnih.govslideshare.net It serves as a crucial bridge between primary and secondary metabolism, converting simple carbohydrate precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. researchgate.netannualreviews.orgfrontiersin.org It is estimated that over 30% of all carbon fixed by plants is channeled through this pathway. frontiersin.org
The pathway consists of seven enzymatic steps, starting with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). openresearchlibrary.org The process culminates in the synthesis of chorismate, which is the final product of the shikimate pathway and a critical branch-point metabolite. openresearchlibrary.orgresearchgate.net From chorismate, subsequent pathways lead to the production of the three aromatic amino acids, which are the precursors for the vast majority of phenolic compounds, including benzoic acids. researchgate.netannualreviews.orgresearchgate.net For instance, 4-hydroxybenzoic acid (4-HBA) can be directly synthesized from chorismate by the enzyme chorismate lyase. wikipedia.orgnih.gov
Table 1: Key Reactions of the Shikimic Acid Pathway
| Step | Starting Material(s) | Enzyme | Product |
|---|---|---|---|
| 1 | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | DAHP synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |
| 2 | DAHP | 3-dehydroquinate (DHQ) synthase | 3-dehydroquinate (DHQ) |
| 3 | DHQ | 3-dehydroquinate dehydratase | 3-dehydroshikimate (DHS) |
| 4 | DHS | Shikimate dehydrogenase | Shikimate |
| 5 | Shikimate | Shikimate kinase | Shikimate-3-phosphate (S3P) |
| 6 | S3P + PEP | EPSP synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) |
| 7 | EPSP | Chorismate synthase | Chorismate |
Malonic Acid Pathway Interplay in Microbial and Plant Biosynthesis
While the shikimate pathway is the primary source of most plant phenolics, the malonic acid pathway represents an alternative route, particularly significant in fungi and bacteria. researchgate.netuobabylon.edu.iq This pathway contributes to the formation of a wide range of secondary metabolites. In the context of phenolic acid biosynthesis, the malonic acid pathway can interplay with the shikimate pathway to produce more complex molecules. researchgate.net
The basic building block for the malonic acid pathway is acetyl-CoA, which is carboxylated to form malonyl-CoA. Successive condensations of malonyl-CoA units, in a manner analogous to fatty acid synthesis, can lead to the formation of polyketide chains. These chains can then be cyclized and aromatized to form phenolic compounds. Although less common in higher plants for the synthesis of simple benzoic acids, this pathway is crucial for certain classes of flavonoids and other polyphenols where it provides one of the two aromatic rings. researchgate.net
Phenylpropanoid Pathway Diversification and Benzoic Acid Formation
The phenylpropanoid pathway is a major route for the diversification of aromatic compounds in plants, starting from the amino acid L-phenylalanine. nih.govsemanticscholar.org This pathway is responsible for synthesizing a vast array of secondary metabolites, including flavonoids, lignins, coumarins, and benzoic acids. nih.govresearchgate.netuva.nl
The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. researchgate.netresearchgate.net This is a critical regulatory step, linking primary metabolism (amino acid synthesis) to secondary metabolism. researchgate.net Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. nih.gov
From p-coumaric acid, benzoic acids like 4-HBA can be formed through side-chain shortening. This process can occur via several routes, including a CoA-dependent β-oxidative pathway and a CoA-independent non-β-oxidative pathway. researchgate.netpnas.orgpurdue.edu The β-oxidative pathway, which is analogous to fatty acid degradation, involves the conversion of cinnamic acid to cinnamoyl-CoA, followed by hydration, oxidation, and thiolytic cleavage to yield benzoyl-CoA, a direct precursor to benzoic acid. pnas.orgpurdue.edunih.gov
Enzymatic Machinery and Gene Expression Regulation
The biosynthesis of phenolic acids is a tightly controlled process involving a suite of specific enzymes and complex regulatory networks that manage the expression of the corresponding genes.
Characterization of Key Enzymes in Alkylated Hydroxybenzoic Acid Formation (e.g., Phenylalanine Ammonia-Lyase)
The enzymatic machinery for phenolic acid biosynthesis is well-characterized, particularly the initial steps of the phenylpropanoid pathway.
Phenylalanine Ammonia-Lyase (PAL): This enzyme (EC 4.3.1.24) is arguably one of the most extensively studied enzymes in plant secondary metabolism. nih.gov It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, the first committed step of the phenylpropanoid pathway. researchgate.netnih.gov PAL is a key regulatory point, as its activity often correlates with the production of phenylpropanoid products. researchgate.netnih.gov In many plants, PAL is encoded by a small family of genes, with different isoforms showing varied expression patterns across tissues, suggesting distinct roles in developmental and defense-related processes. nih.govfrontiersin.org
Chorismate Lyase (UbiC): In microorganisms, the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene, provides a direct route from the shikimate pathway to 4-hydroxybenzoic acid (4-HBA). wikipedia.orgnih.gov It catalyzes the elimination of pyruvate (B1213749) from chorismate to form 4-HBA, which serves as a precursor for ubiquinone biosynthesis. wikipedia.orgnih.gov Metabolic engineering efforts have utilized the overexpression of ubiC to increase the production of 4-HBA in host organisms like E. coli. nih.govacs.org
While the enzymes for forming the hydroxybenzoic acid core are known, the specific enzymes responsible for the subsequent alkylation (e.g., ethylation) of the aromatic ring to form compounds like 2-Ethyl-4-hydroxybenzoic acid are not well-defined in the literature and likely involve specific alkyltransferases that are species- or pathway-dependent.
Table 2: Key Enzymes in Benzoic Acid Precursor Biosynthesis
| Enzyme | Abbreviation | Gene (Example) | Reaction Catalyzed | Pathway |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | PAL | L-Phenylalanine → trans-Cinnamic acid + NH₃ | Phenylpropanoid |
| Cinnamate-4-hydroxylase | C4H | C4H | trans-Cinnamic acid → p-Coumaric acid | Phenylpropanoid |
| 4-Coumarate:CoA ligase | 4CL | 4CL | p-Coumaric acid + CoA → p-Coumaroyl-CoA | Phenylpropanoid |
| Chorismate Pyruvate-Lyase | - | ubiC | Chorismate → 4-Hydroxybenzoic acid + Pyruvate | Shikimate (Microbial) |
Genetic Regulation of Biosynthetic Gene Clusters
The expression of genes involved in phenolic acid biosynthesis is meticulously regulated at the transcriptional level, often in response to developmental cues and environmental stresses. openresearchlibrary.orgresearchgate.net
In bacteria like E. coli, the genes for the shikimate pathway (aro genes) and aromatic amino acid biosynthesis are often organized in operons and are subject to complex regulation. asm.org This includes feedback inhibition of key enzymes (e.g., DAHP synthase) by the final amino acid products and transcriptional control by repressor proteins like TyrR and TrpR, which respond to the cellular levels of tyrosine and tryptophan, respectively. asm.orgcaister.com
In plants, the genes encoding phenylpropanoid pathway enzymes are not typically organized in bacterial-like operons but are often coordinately regulated. frontiersin.org Their expression is controlled by various transcription factors, which are in turn activated by signals such as pathogen attack, UV light, and nutrient deficiency. frontiersin.org For example, the expression of PAL and other pathway genes is often upregulated in response to wounding or infection, leading to the accumulation of antimicrobial phenolic compounds. nih.gov Studies in various plant species have identified specific transcription factor families that bind to the promoter regions of these genes, orchestrating their expression and thus controlling the metabolic flux into different branches of the phenylpropanoid pathway. researchgate.netnih.gov
Information regarding the biosynthesis and metabolic engineering of this compound is not available in the currently accessible scientific literature.
A thorough review of scientific databases and research publications was conducted to gather information on the metabolic engineering of microbial systems for the production of this compound and its derivatives. This investigation included searches for the rational design of microbial cell factories, such as Escherichia coli, for its biosynthesis, as well as the potential for creating hydroxybenzoic acid-amine conjugates from this specific compound.
Despite extensive searches, no research articles, patents, or other scientific publications were identified that describe the biosynthesis or metabolic engineering of this compound. The existing body of literature on the metabolic engineering of phenolic acid derivatives focuses primarily on compounds such as 4-hydroxybenzoic acid, 3,4-dihydroxybenzoic acid, and their various conjugates. While the principles of metabolic engineering are well-established for these related compounds, there is no specific information available for the ethylated derivative requested.
Therefore, it is not possible to provide an article on the "" with a focus on "this compound" as the core subject, due to the absence of foundational research in this specific area.
Mechanistic Investigations of Biological Activities of 2 Ethyl 4 Hydroxybenzoic Acid Derivatives
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The biological efficacy of 4-hydroxybenzoic acid derivatives is intrinsically linked to their chemical structure. Variations in the alkyl chain and the positioning of hydroxyl groups on the benzene (B151609) ring, along with other molecular properties, significantly influence their activity.
The structure of 4-hydroxybenzoic acid derivatives is a key determinant of their biological function, with the nature and position of substituents on the benzene ring playing a critical role. The antimicrobial activity of esters of 4-hydroxybenzoic acid, known as parabens, generally increases with the length of the alkyl chain. globalresearchonline.netnih.gov This is because a longer chain enhances the lipophilicity of the molecule, which is thought to facilitate its passage across the microbial cell wall. globalresearchonline.netnih.gov For instance, propylparaben (B1679720) is a more potent antibacterial agent than its methyl or ethyl counterparts due to its greater solubility in the bacterial membrane, allowing it to reach cytoplasmic targets in higher concentrations. nih.gov
The position of the hydroxyl (-OH) group on the benzene ring also profoundly impacts biological activity, particularly in enzyme inhibition. Studies on the inhibition of α-amylase by various benzoic acid derivatives have shown that the presence of a hydroxyl group at the 2-position (ortho-position) significantly enhances inhibitory activity. mdpi.com For example, 2,4-dihydroxybenzoic acid demonstrates greater inhibition of α-amylase compared to 4-hydroxybenzoic acid. mdpi.com This enhancement is partly attributed to the formation of an intramolecular hydrogen bond, which increases the molecule's stability and hydrophobicity, thereby improving its ability to enter the hydrophobic binding pocket of the enzyme. nih.gov Conversely, adding a hydroxyl group at the 5-position has been found to have a negative effect on α-amylase inhibition. mdpi.com
Table 1: Effect of Substituent Position on α-Amylase Inhibition by Benzoic Acid Derivatives
| Compound Group | Base Compound | Added Substituent and Position | Change in α-Amylase Inhibition | Source |
|---|---|---|---|---|
| Group 1 | 4-hydroxybenzoic acid | -OH at 2-position | +33.31% | mdpi.com |
| Group 2 | 3,4-dihydroxybenzoic acid | -OH at 2-position | +46.56% | mdpi.com |
| General | Benzoic Acid Derivative | -OH at 5-position | Negative Effect | mdpi.com |
| General | Benzoic Acid Derivative | -OCH3 at 2-position | Negative Effect | mdpi.com |
The biological activity of 4-hydroxybenzoic acid derivatives is closely correlated with various molecular descriptors and electronic properties. Lipophilicity is a critical factor influencing the antimicrobial activity of these compounds. globalresearchonline.net The electronic properties of substituents on the aromatic ring also play a crucial role. For a compound to serve as a substrate for the enzyme Coq2 (UbiA) in coenzyme Q biosynthesis, its C4 position must have a group that is an electron- and hydrogen bond-donor, such as a hydroxyl group. frontiersin.org Conversely, electron-withdrawing groups like nitro or chloro at the C4 position lead to a loss of activity and can act as inhibitors of the enzyme. frontiersin.org
In the context of antioxidant activity, electronic phenomena are considered to be significantly involved. nih.gov The ability of a phenolic compound to scavenge radicals is determined by the stability of the resulting aryloxyl radical. nih.gov This stability is enhanced by electron delocalization across the aromatic ring system. nih.gov When a second hydroxyl group is present in the ortho- or para-position relative to the first, it allows the second oxygen atom to participate in this delocalization, thereby increasing antioxidant efficiency. nih.gov
Cellular and Subcellular Mechanisms of Action
The biological effects of 2-Ethyl-4-hydroxybenzoic acid and its derivatives are exerted through various mechanisms at the cellular and subcellular levels, including antioxidant, antimicrobial, and specific molecular interactions.
Derivatives of 4-hydroxybenzoic acid exhibit broad-spectrum antimicrobial activity through multiple mechanisms. nih.gov One proposed mode of action is the disruption of membrane transport processes. nih.gov These compounds can also act at both the membrane and cytoplasmic levels. nih.gov By decreasing the intracellular pH and disrupting the cell membrane structure, they can cause protein denaturation. nih.gov This membrane damage increases permeability, leading to the leakage of essential cellular components such as potassium ions, nucleic acids, and proteins. nih.gov The dissociation of these phenolic acids can make the membrane more permeable, affecting the sodium-potassium pump. nih.gov Another postulated mechanism involves the inhibition of DNA and RNA synthesis or the inhibition of key enzymes like ATPases and phosphotransferases in certain bacterial species. nih.gov
Table 2: Summary of Antimicrobial Mechanisms of Phenolic Acids
| Mechanism | Description | Cellular Target | Consequence | Source |
|---|---|---|---|---|
| Membrane Disruption | Increases permeability of the cell membrane. | Cell Membrane | Leakage of intracellular contents (ions, proteins, nucleic acids). | nih.gov |
| Cellular pH Disruption | Causes hyperacidification of the cytoplasm. | Cytoplasm | Alters cell membrane potential, denatures proteins. | nih.gov |
| Enzyme Inhibition | Inhibits key enzymes essential for bacterial metabolism. | ATPases, Phosphotransferases | Disruption of energy production and metabolic pathways. | nih.gov |
| Inhibition of Nucleic Acid Synthesis | Interferes with the synthesis of DNA and RNA. | DNA/RNA Polymerases | Prevents cell replication and protein synthesis. | nih.gov |
Beyond general antimicrobial and antioxidant effects, derivatives of 4-hydroxybenzoic acid can interact with specific biological targets like enzymes. As noted, these compounds can inhibit α-amylase, a key enzyme in starch digestion. mdpi.com Molecular docking studies suggest that this inhibition is primarily driven by hydrogen bonding and hydrophobic interactions between the phenolic acid and amino acid residues in the enzyme's active site. mdpi.comnih.gov For instance, 2,3,4-trihydroxybenzoic acid was found to form five hydrogen bonds with amino acid residues such as Lys 200, Tyr 151, and His 201 of α-amylase. nih.gov
These compounds also play a role in the biosynthesis of coenzyme Q (CoQ). frontiersin.org 4-Hydroxybenzoic acid is the natural precursor for the benzoquinone ring of CoQ, and its analogs can interact with the enzyme Coq2 (a prenyltransferase). frontiersin.org Depending on their chemical structure, these analogs can act as either substrates or competitive inhibitors. For example, 4-nitrobenzoic acid is a known competitive inhibitor of Coq2 and can decrease CoQ biosynthesis in mammalian cells. frontiersin.org Conversely, compounds like 2,4-dihydroxybenzoic acid have been shown to bypass certain defects in the CoQ biosynthetic pathway, highlighting their potential to interact with and modulate specific enzyme functions. frontiersin.org
Roles in Biological Systems and Ecosystems
The introduction of an ethyl group at the second position of the 4-hydroxybenzoic acid structure can influence its chemical properties, such as lipophilicity and steric hindrance, which in turn could alter its biological activity compared to the parent compound. The following sections explore the known roles of 4-hydroxybenzoic acid and its derivatives, providing a framework for the potential ecological functions of this compound.
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Phenolic acids, including 4-hydroxybenzoic acid, are a well-documented class of allelochemicals. These compounds can be released into the soil from roots, leaves, and decaying plant material, affecting seed germination and seedling growth of neighboring plants.
The mode of action of allelopathic compounds is often complex, involving the disruption of various physiological processes in the target plant. For instance, 4-hydroxybenzoic acid has been shown to interfere with cell division, nutrient uptake, and enzyme activities. The presence of an ethyl group in this compound could potentially enhance its allelopathic potency due to increased lipophilicity, which may facilitate its passage through cell membranes.
| Allelochemical | Target Plant(s) | Observed Effects |
| 4-Hydroxybenzoic acid | Various weed species | Inhibition of seed germination and root growth |
| Vanillic acid | Lettuce, Tomato | Reduced seedling growth and chlorophyll (B73375) content |
| Syringic acid | Radish, Barnyard grass | Inhibition of germination and coleoptile elongation |
| This compound | Data not available | Potentially similar or enhanced allelopathic effects |
The table above summarizes the known allelopathic effects of common hydroxybenzoic acids. Data for this compound is not currently available and its potential effects are inferred based on the activities of structurally related compounds.
Phenolic compounds are crucial signaling molecules in the intricate communication between plants and microbes in the rhizosphere. nih.gov These interactions can be either symbiotic or pathogenic. In symbiotic relationships, such as the formation of mycorrhizal associations or rhizobial nodules, plants release specific phenolic compounds to attract and communicate with beneficial microbes. nih.gov
Flavonoids are the most studied class of signaling molecules in this context, but there is growing evidence that simpler phenolic acids also play a significant role. nih.gov They can act as chemoattractants for symbiotic bacteria and fungi, and they can induce the expression of genes necessary for the establishment of the symbiotic relationship. nih.gov For example, some phenolic acids can induce the nod genes in rhizobia, which are essential for the formation of nitrogen-fixing root nodules in legumes. nih.gov
The specific structure of the phenolic compound is critical for its signaling function. While direct evidence for this compound is lacking, its structural similarity to other known signaling molecules suggests it could potentially participate in these complex dialogues in the soil.
| Phenolic Compound Class | Role in Symbiosis | Example of Interaction |
| Flavonoids | Chemoattraction, Gene induction | Luteolin attracting Sinorhizobium meliloti to alfalfa roots |
| Hydroxybenzoic acids | Potential signaling molecules | General induction of microbial responses |
| This compound | Data not available | Potential role in specific plant-microbe interactions |
This table illustrates the roles of different phenolic classes in plant-microbe symbiosis. The specific function of this compound in this context remains to be investigated.
Once absorbed by a plant or microbe, 4-hydroxybenzoic acid and its derivatives can modulate various endogenous metabolic pathways and biomolecular processes. These effects can be either beneficial or detrimental, depending on the concentration and the specific organism.
In plants, exposure to exogenous phenolic acids can induce oxidative stress, leading to the production of reactive oxygen species (ROS). This can, in turn, trigger the plant's antioxidant defense systems, including the synthesis of enzymes like superoxide (B77818) dismutase, catalase, and peroxidase. Furthermore, these compounds can influence hormone signaling pathways, affecting plant growth and development.
In microorganisms, hydroxybenzoic acid derivatives can exhibit antimicrobial properties by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. mdpi.com The estrogen-like effects of 4-hydroxybenzoic acid have also been reported, which involves the activation of specific signaling pathways that can influence cell proliferation. mdpi.com The ethyl substitution in this compound could modify these interactions, potentially leading to more potent or selective biological activity.
| Process | Effect of 4-Hydroxybenzoic Acid Derivatives | Potential Modulation by this compound |
| Oxidative Stress Response | Induction of antioxidant enzymes | Potentially altered induction levels due to different uptake or interaction dynamics |
| Hormonal Signaling | Interference with auxin and gibberellin pathways | May exhibit modified effects on plant growth and development |
| Antimicrobial Activity | Inhibition of bacterial and fungal growth | Could have a broader or more specific antimicrobial spectrum |
| Estrogenic Activity | Activation of estrogen receptor signaling pathways mdpi.com | The ethyl group may enhance or diminish its binding affinity to receptors |
The table outlines the known modulatory effects of 4-hydroxybenzoic acid derivatives on metabolic and biomolecular processes. The potential effects of this compound are speculative and require experimental validation.
Advanced Analytical Methodologies for Research on 2 Ethyl 4 Hydroxybenzoic Acid
Sophisticated Sample Preparation for Complex Matrices
Effective sample preparation is a critical prerequisite for reliable analytical results. The choice of technique depends on the nature of the sample matrix and the concentration of 2-Ethyl-4-hydroxybenzoic acid.
Traditional liquid-liquid extraction (LLE) is a foundational technique for isolating acidic compounds like this compound. libretexts.org The selection of an appropriate organic solvent is paramount for achieving high extraction efficiency. For the related compound, 4-hydroxybenzoic acid, solvents such as isoamyl alcohol, ethyl acetate, and diethyl carbonate have demonstrated high distribution coefficients, indicating their potential suitability for extracting this compound. uni-pannon.hu Natural oils like corn oil and cottonseed oil have also been explored as greener alternatives, although they may exhibit lower extraction efficiencies. uni-pannon.hu
To enhance extraction efficiency and reduce solvent consumption and extraction time, modern techniques such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) are employed. These methods utilize microwave or ultrasonic energy to accelerate the transfer of the analyte from the sample matrix into the solvent.
A comparative study on the extraction of 4-hydroxybenzoic acid provides insights into solvent effectiveness, which can be extrapolated to its ethylated derivative.
Solvent Extraction Efficiency for 4-Hydroxybenzoic Acid
| Solvent | Distribution Coefficient (KD) | Extraction Efficiency (%) |
|---|---|---|
| Isoamyl alcohol | 1.438 | 58.98 |
| Ethyl acetate | 0.986 | - |
| Diethyl carbonate | 0.961 | 48.75 |
| Cottonseed oil | 0.677 | - |
| Corn oil | 0.652 | 39.48 |
| Alsi oil | 0.565 | 36.12 |
| Diethyl succinate | 0.504 | 33.51 |
| Castor oil | 0.457 | 31.35 |
| Xylene | 0.283 | 22.06 |
Data adapted from studies on 4-hydroxybenzoic acid extraction. uni-pannon.huresearchgate.net The distribution coefficient and extraction efficiency are key parameters in evaluating the effectiveness of a solvent in liquid-liquid extraction.
Micro-extraction techniques have gained prominence due to their minimal solvent usage, simplicity, and high enrichment factors. Solid-phase microextraction (SPME) utilizes a coated fiber to adsorb analytes from a sample, which are then thermally desorbed into a gas chromatograph or eluted with a solvent for liquid chromatography.
Single-drop microextraction (SDME) is another solvent-minimized technique where a micro-drop of an appropriate solvent is suspended in the sample. wikipedia.org The analytes partition into this micro-drop, which is then retracted and injected for analysis. wikipedia.org A variation of this, dispersive liquid-liquid microextraction (DLLME), involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that facilitates rapid analyte transfer. nih.gov
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical separation. For this compound, both gas and liquid chromatography techniques are applicable, each with its own set of advantages and specialized configurations.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. rsc.org For polar compounds like this compound, derivatization is often necessary to increase volatility and improve peak shape. An isothermal GC method has been developed for the simultaneous analysis of 4-hydroxybenzoic acid and its methyl, ethyl, propyl, and butyl esters, demonstrating the feasibility of GC for this class of compounds. nih.gov
For chiral separations, specialized stationary phases containing derivatized cyclodextrins are employed. gcms.cz These cyclodextrins, which are chiral themselves, can form diastereomeric complexes with enantiomers, allowing for their separation. nih.gov The choice of cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) and the size of the cyclodextrin ring (α, β, or γ) influence the enantioselectivity. sigmaaldrich.commdpi.com The separation mechanism can involve inclusion of the analyte within the cyclodextrin cavity or surface interactions. sigmaaldrich.com
Commonly Used Derivatized Cyclodextrin Phases in GC
| Cyclodextrin Derivative | Typical Applications |
|---|---|
| Permethylated β-cyclodextrin | General purpose, separates a wide variety of structural types including acids, alcohols, and esters. sigmaaldrich.com |
| Trifluoroacetylated γ-cyclodextrin | Effective for aromatic amines and halogenated aliphatic acids. sigmaaldrich.com |
| Dialkylated β-cyclodextrin | Useful for heterocyclic compounds and certain amino acid derivatives. sigmaaldrich.com |
This table summarizes some common derivatized cyclodextrin phases and their general applications in chiral gas chromatography. sigmaaldrich.com
High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high performance liquid chromatography (UHPLC), are the most widely used techniques for the analysis of non-volatile and thermally labile compounds like this compound. longdom.orglongdom.org Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is a common approach. longdom.org
A simple and robust isocratic HPLC method has been developed for the separation of several aromatic acids, including 4-hydroxybenzoic acid, on an Amaze TR column, achieving baseline separation in under five minutes. helixchrom.com For the analysis of related compounds, such as ethyl parahydroxybenzoate, a mobile phase consisting of a potassium dihydrogen phosphate (B84403) solution and methanol (B129727) has been utilized with UV detection at 272 nm. usp.org UHPLC, with its smaller particle size columns, offers faster analysis times and higher resolution.
Modern HPLC methods are often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. vu.edu.au HPLC-ESI-MS/MS, for instance, has been used to characterize hydroxybenzoic acids in complex matrices. vu.edu.au
Example HPLC Method Parameters for Hydroxybenzoic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid buffer |
| Mobile Phase B | 100% Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
This table outlines typical parameters for an RP-HPLC method developed for the quantification of 4-hydroxybenzoic acid. longdom.org
Ion chromatography is a specialized form of HPLC that is well-suited for the analysis of ionic compounds, including organic acids. shimadzu.com Ion-exchange chromatography separates analytes based on their charge interactions with a charged stationary phase.
Ion-exclusion chromatography (IEC) is particularly effective for separating weak acids like carboxylic acids from strong inorganic acids. shimadzu.comnih.gov In IEC, a cation-exchange resin in the H-form is often used. nih.gov Strong acids are repelled by the Donnan potential of the resin and elute quickly, while weaker, less ionized acids can penetrate the resin pores and are retained longer. oup.com The mobile phase is typically a dilute strong acid. nih.gov The addition of organic modifiers like methanol can reduce the retention of hydrophobic carboxylic acids. nih.gov
For enhanced sensitivity, especially when using a conductivity detector, a suppressor is often used to reduce the background conductivity of the eluent. diduco.com The combination of ion chromatography with mass spectrometry (IC-MS) provides a highly sensitive and selective method for the determination of organic acids in complex samples. metrohm.commetrohm.com
High-Resolution Mass Spectrometry for Structural Elucidation and Quantification
High-resolution mass spectrometry (HRMS) offers unparalleled capabilities in distinguishing molecules with very similar masses and in determining their elemental composition. This is crucial for identifying metabolites and quantifying the parent compound with high confidence.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) of this compound is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern serves as a structural fingerprint, enabling the identification of the compound and its metabolites. osti.gov
Quadrupole-Time-of-Flight (Q-TOF) mass spectrometers combine a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. This hybrid configuration allows for the selection of a specific precursor ion with the quadrupole and the acquisition of high-resolution, accurate-mass spectra of its fragment ions. msu.edu This capability is essential for untargeted metabolomics studies, where the goal is to identify all detectable metabolites in a sample. rasayanjournal.co.in For this compound, potential metabolic transformations such as hydroxylation, glucuronidation, or sulfation can be readily identified by the characteristic mass shifts from the parent compound, with their structures confirmed by analyzing the high-resolution fragmentation patterns.
Table 1: Illustrative MS/MS Fragmentation Data for Metabolite Identification
| Compound | Precursor Ion (m/z) [M-H]⁻ | Key Fragment Ions (m/z) | Putative Identification |
|---|---|---|---|
| This compound | 165.0557 | 121.0660 (-CO₂) | Parent Compound |
| Hydroxylated Metabolite | 181.0506 | 137.0609 (-CO₂) | Hydroxy-2-ethyl-4-hydroxybenzoic acid |
Note: The m/z values are theoretical and for illustrative purposes, demonstrating the high-resolution data obtained from Q-TOF/MS.
Multiple Reaction Monitoring (MRM) is a targeted quantification technique typically performed on a triple quadrupole mass spectrometer. cuni.cz It offers exceptional sensitivity and selectivity by monitoring a specific, predefined fragmentation event. nih.gov For this compound, a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a characteristic product ion is monitored by the third. cuni.cz This process, known as a "transition," filters out chemical noise from complex matrices, allowing for precise quantification even at very low concentrations. nih.gov
The high selectivity of MRM minimizes interference, making it a robust method for pharmacokinetic studies or monitoring residual levels of the compound. nih.gov The development of an MRM assay involves optimizing parameters for at least two transitions per compound to ensure accurate identification and quantification. nih.gov
Table 2: Example MRM Transitions for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| This compound | 165.1 | 121.1 | Quantifier |
| This compound | 165.1 | 93.1 | Qualifier |
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like this compound. vu.edu.au ESI generates gas-phase ions directly from a liquid solution, typically with minimal fragmentation, which is ideal for accurate molecular weight determination. researchgate.net
For hydroxybenzoic acids, ESI in negative ion mode is common, leading to the formation of a deprotonated molecule [M-H]⁻. An interesting aspect of compounds like this compound is the presence of two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. While the carboxylic acid is generally more acidic in solution, studies on similar molecules have shown that the gas-phase stability of the resulting ion can influence which deprotonated form is ultimately observed. researchgate.net The specific conditions of the ESI source, such as voltages and gas temperatures, can influence the ionization process and the final ionic species detected. researchgate.net
Strategic Derivatization for Enhanced Analytical Performance
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. For this compound, derivatization can improve volatility for gas chromatography or enhance detection for liquid chromatography.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but it requires that analytes be volatile and thermally stable. nih.gov Carboxylic acids and phenols, like the functional groups in this compound, have low volatility due to their polarity and hydrogen-bonding capabilities.
Esterification is a common derivatization strategy to address this issue. rsc.org The carboxylic acid group is converted into an ester, for example, an ethyl or methyl ester, by reacting it with an alcohol in the presence of an acid catalyst. nist.gov This reaction masks the polar carboxylic acid group, significantly increasing the volatility of the molecule and making it amenable to GC-MS analysis. nist.gov This approach allows for the high separation efficiency of gas chromatography to be utilized for the analysis of this compound. researchgate.net
While this compound can be analyzed directly by LC-MS, derivatization can sometimes be employed to improve chromatographic retention, enhance ionization efficiency, or introduce a tag that is highly responsive to a specific detector. Hydrazone formation is one such strategy targeting the carboxylic acid group.
This process involves activating the carboxylic acid and then reacting it with a hydrazine-containing reagent. Research on similar compounds, such as 4-hydroxybenzoic acid, has explored the use of hydrazides to form stable hydrazones. nih.gov This derivatization can introduce a more readily ionizable moiety, potentially improving detection limits in LC-MS analysis, particularly if the derivatizing agent contains a permanently charged group or a group with very high proton affinity.
Environmental Fate and Degradation Pathways in Ecosystems
Occurrence and Distribution as Environmental Metabolites
The prevalence of 4-HBA in the environment is directly linked to the hydrolysis of its parent compounds, the alkylated benzoate esters known as parabens.
Hydrolysis Products of Alkylated Benzoate Esters (e.g., Parabens) in Environmental Matrices
Parabens can undergo hydrolysis of their ester bond, a process that releases 4-hydroxybenzoic acid and the corresponding alcohol. researchgate.netresearchgate.net This transformation is a critical first step in the environmental degradation of these preservatives. researchgate.net Consequently, 4-HBA is recognized as the common and readily biodegradable metabolite of various parabens, including methyl-, ethyl-, propyl-, and butylparaben. researchgate.net Its formation signifies the initial breakdown of these widely used antimicrobial agents in diverse environmental settings.
Identification in Aquifer Materials and Wastewater
As a primary degradation product, 4-hydroxybenzoic acid has been identified in aquatic systems, often associated with discharges from municipal and industrial wastewater treatment plants. oecd.orgnih.gov Studies monitoring river systems have found that para-hydroxybenzoic acid can be the most concentrated compound among parabens and their derivatives, particularly downstream of wastewater outfalls. researchgate.netnih.gov For instance, one study of the Brazos River in Texas reported that para-hydroxybenzoic acid was present in the greatest concentration at most sampled sites, with the highest average annual concentration reaching 10.30 ng/L. nih.gov Its presence in these environments underscores its persistence and mobility, originating from the widespread use and subsequent environmental release of paraben-containing products.
Biotransformation and Biodegradation Mechanisms
Microorganisms play a crucial role in the ultimate breakdown of 4-hydroxybenzoic acid in ecosystems, employing sophisticated enzymatic pathways to mineralize this aromatic compound.
Microbial Catabolism Pathways (e.g., Ring Hydroxylation, Oxygenolytic Cleavage)
The microbial degradation of 4-HBA is well-documented and typically proceeds through aerobic pathways. nih.govkoreascience.kr A common and extensively studied route involves an initial ring hydroxylation, converting 4-HBA into protocatechuic acid. nih.govkoreascience.kr This intermediate is then susceptible to enzymatic ring-opening reactions. koreascience.kr
The aromatic ring of protocatechuic acid is cleaved through two primary oxygenolytic mechanisms:
Ortho-cleavage: The ring is opened adjacent to the two hydroxyl groups. nih.gov
Meta-cleavage: The ring is opened between a hydroxylated carbon and an adjacent carbon. nih.gov
Both the ortho- and meta-cleavage pathways generate intermediates that are further metabolized and funneled into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, ultimately leading to the complete degradation of the compound. nih.govkoreascience.kr
An alternative, though less common, aerobic pathway has been observed where certain bacteria, such as Enterobacter cloacae, can stoichiometrically convert 4-HBA into phenol through a decarboxylation reaction. asm.orgresearchgate.net Furthermore, anaerobic biodegradation has also been demonstrated by various bacterial strains. nih.govproquest.com
Microbial Degradation Pathways of 4-Hydroxybenzoic Acid
| Pathway | Initial Step | Key Intermediate | Ring Cleavage | Organisms |
| Primary Aerobic Pathway | Ring Hydroxylation | Protocatechuic Acid | Ortho- or Meta-Cleavage | Pseudarthrobacter, Pseudomonas, etc. nih.govkoreascience.kr |
| Alternative Aerobic Pathway | Decarboxylation | Phenol | - | Enterobacter cloacae asm.orgresearchgate.net |
| Anaerobic Pathway | Varies (e.g., benzoyl-CoA pathway) | Varies | Reductive | Acinetobacter, Klebsiella nih.govproquest.comacs.org |
Elucidation of Enzymes Involved in Environmental Biodegradation
Specific enzymes are responsible for catalyzing the key steps in the 4-HBA degradation pathways. The initial and rate-limiting step in the main aerobic pathway—the hydroxylation of 4-HBA to protocatechuic acid—is catalyzed by 4-hydroxybenzoate 3-hydroxylase . nih.govkoreascience.kr This enzyme is a flavin-dependent monooxygenase and has been purified and studied from various soil bacteria. koreascience.kr
Following the formation of protocatechuic acid, the critical ring-cleavage step is carried out by dioxygenase enzymes:
Protocatechuate 3,4-dioxygenase facilitates the ortho-cleavage pathway. nih.gov
Protocatechuate 4,5-dioxygenase is responsible for the meta-cleavage pathway. nih.gov
In the alternative pathway, a decarboxylase-type enzyme is responsible for converting 4-HBA to phenol under aerobic conditions. asm.org The identification and characterization of these enzymes are fundamental to understanding the genetic and biochemical basis of 4-HBA biodegradation in the environment.
Advanced Bioremediation Strategies
The inherent biodegradability of 4-hydroxybenzoic acid makes it a prime candidate for bioremediation, a sustainable approach to remove pollutants from the environment. nih.govnih.gov Research has focused on harnessing the metabolic capabilities of microorganisms to clean up contaminated sites.
Strategies for the bioremediation of 4-HBA include:
Bioaugmentation: Involves the introduction of specific microbial strains with high degradation capabilities to a contaminated environment. Studies have successfully isolated bacteria, such as Acinetobacter johnsonii and Klebsiella oxytoca, that can utilize 4-HBA as their sole source of carbon and energy, even under anaerobic conditions. nih.govproquest.com Inoculating contaminated soils with these strains has been shown to significantly enhance the degradation rate of 4-HBA. nih.gov
Immobilization: Encapsulating degrading microorganisms on a solid support can be an effective strategy for treating 4-HBA in aqueous environments. This technique protects the microbes and allows for their reuse in bioreactors. nih.gov
Metabolic Engineering: A deeper understanding of the catabolic pathways and the enzymes involved opens the door for genetic manipulation of microorganisms. mdpi.com This could lead to the development of highly efficient "cell machineries" specifically designed for the rapid and effective bioremediation of environments polluted with 4-hydroxybenzoic acid and its parent paraben compounds. mdpi.com
These advanced strategies offer promising and environmentally friendly solutions for managing the contamination resulting from the widespread use of parabens in consumer products.
Optimization of Microbial Degradation in Polluted Environments
The optimization of microbial degradation of aromatic compounds like 4-hydroxybenzoic acid in contaminated environments is a key area of bioremediation research. While direct studies on 2-Ethyl-4-hydroxybenzoic acid are not available, research on related compounds provides a framework for potential optimization strategies.
Effective microbial degradation is dependent on several environmental factors. For the degradation of similar compounds, such as 3,4-dichlorobenzoic acid by Corynebacterium jeikeium, key parameters for optimization include substrate concentration, temperature, pH, and agitation rate. In one study, the optimal conditions for the biodegradation of 3,4-dichlorobenzoic acid were found to be a substrate concentration of 3mM, a temperature of 37°C, a pH of 7.5, and an agitation rate of 150 rpm. Furthermore, adaptation of the microbial cells to the target compound and periods of carbon starvation were shown to increase the initial degradation rate.
The degradation of 4-hydroxybenzoic acid itself has been observed in various microorganisms. For instance, the endophytic fungus Phomopsis liquidambari can utilize 4-hydroxybenzoic acid as its sole carbon and energy source. A study on this fungus determined that the optimal concentration for degradation was 600 mg/L, which led to 94% degradation in liquid culture and 99% in soil within 48 hours. researchgate.net Such studies indicate that identifying the optimal growth and degradation conditions for specific microorganisms is a crucial step in enhancing the bioremediation of polluted sites.
Understanding the metabolic pathways is also essential for optimization. For example, Pseudarthrobacter phenanthrenivorans Sphe3 degrades 4-hydroxybenzoic acid primarily through the protocatechuate (PCA) pathway. nih.gov A comprehensive understanding of these pathways allows for the manipulation of environmental conditions to favor the most efficient degradation routes.
Engineering Microorganisms for Enhanced Remediation Capabilities
Metabolic engineering offers a promising avenue for developing microorganisms with enhanced capabilities for degrading specific pollutants. While no studies have specifically engineered microorganisms for the remediation of this compound, the principles and techniques applied to other aromatic compounds are highly relevant.
A deeper understanding of the genetic basis of degradation pathways is the first step. In Pseudarthrobacter phenanthrenivorans Sphe3, the genes responsible for the degradation of 4-hydroxybenzoic acid have been identified. nih.gov This genetic information can be used to engineer more robust and efficient microbial strains. Techniques such as gene overexpression, deletion of competing pathways, and introduction of novel genes can be employed to enhance the degradation capacity of a microorganism.
For instance, a better understanding of the catabolic pathways for 4-hydroxybenzoic acid could facilitate genetic manipulation to create "cell machineries" for improved bioremediation. nih.gov This could involve engineering microorganisms to have a higher tolerance to the pollutant, increased expression of key degradative enzymes, or broader substrate specificity.
The concept of engineering microbial consortia is also gaining traction. mdpi.com Different microbial species can be engineered to perform specific steps in a degradation pathway, creating a synergistic relationship that leads to more complete and efficient remediation than a single species could achieve. mdpi.com This approach could be particularly useful for complex pollutants or in environments with fluctuating conditions.
Theoretical and Computational Studies on 2 Ethyl 4 Hydroxybenzoic Acid
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and dynamic behavior of 2-Ethyl-4-hydroxybenzoic acid. These techniques predict how the molecule might behave in different phases and how it interacts with biological systems.
The conformation of this compound is determined by the spatial arrangement of its substituents on the benzene (B151609) ring. Theoretical calculations for similar molecules, such as benzoic acid and 2-hydroxybenzoic acid, predict that the most stable conformer has the carboxyl group coplanar with the phenyl ring to maximize conjugation. researchgate.net For this compound, the presence of the ethyl group at the ortho position and the hydroxyl group at the para position influences its conformational preferences. The rotation around the C-C single bonds of the ethyl group and the C-COOH bond introduces flexibility.
In solution, the molecule's behavior is heavily influenced by the solvent. Molecular dynamics (MD) simulations can model these interactions explicitly. Studies on other substituted benzoic acids have shown that in apolar solvents or those with low hydrogen bond acceptor propensity, these molecules tend to form hydrogen-bonded dimers through their carboxylic acid groups. ucl.ac.uk In solvents with a high propensity for accepting hydrogen bonds, the solvent molecules interact directly with the carboxylic group, disrupting this self-association. ucl.ac.uk It is expected that this compound would exhibit similar behavior, forming dimers in solvents like chloroform and toluene, while interacting directly with solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Unbiased MD simulations can be performed using force fields like the General Amber Force Field (GAFF) to explore the conformational landscape and flexibility of the molecule in an explicit solvent environment. ucl.ac.uk These simulations provide data on bond lengths, angles, and dihedral angles over time, offering a dynamic picture of the molecule's flexibility.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.govresearchgate.net This method is crucial in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov
For this compound, the docking process would involve generating a 3D structure of the molecule and placing it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, ranking different binding poses based on factors like electrostatic and van der Waals interactions. ajol.info
The functional groups of this compound are key to its potential interactions. The carboxylic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the ethyl group and the benzene ring provide hydrophobic surfaces for van der Waals and π-stacking interactions. In silico studies on similar benzoic acid derivatives have successfully predicted their binding to various proteins, such as serum albumins and viral proteases. nih.govnih.gov These studies confirm that the carboxylate and hydroxyl moieties are critical for forming strong hydrogen bonds with polar amino acid residues in the protein's active site. phcog.com
Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic | Arginine, Lysine, Histidine, Serine, Threonine |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine |
| Ethyl Group (-CH2CH3) | Hydrophobic, Van der Waals | Leucine, Isoleucine, Valine, Alanine |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound, which governs its chemical properties and reactivity.
The acidity of a carboxylic acid, quantified by its pKa value, is highly sensitive to the electronic effects of other substituents on the benzene ring. semanticscholar.org Quantum chemical calculations can predict acidity by computing the Gibbs free energy change of the deprotonation reaction in the gas phase or in solution. nih.gov
The acidity of this compound is modulated by two substituents:
Ethyl Group (-CH₂CH₃): Located at the ortho position, this alkyl group is electron-donating through an inductive effect, which tends to destabilize the carboxylate anion and decrease acidity (increase pKa). It can also exert a steric "ortho effect," which can force the carboxylic acid group out of the plane of the benzene ring, disrupting conjugation and potentially increasing acidity.
Hydroxyl Group (-OH): Located at the para position, this group has competing effects. It is electron-withdrawing through induction but electron-donating through resonance. For substituents at the para position, the resonance effect typically dominates, leading to destabilization of the negative charge on the carboxylate anion and a decrease in acidity compared to benzoic acid.
Computational studies on substituted benzoic acids have shown excellent correlations between calculated parameters (like the energy difference between the acid and its conjugate base) and experimental pKa values. semanticscholar.org By comparing with known values, the acidity of this compound can be predicted.
Table 2: Experimental pKa Values of Related Benzoic Acids and Predicted Effect on this compound
| Compound | pKa (in water) | Substituent Effects | Predicted pKa of this compound |
|---|---|---|---|
| Benzoic Acid | 4.20 | Reference compound | - |
| 4-Hydroxybenzoic Acid | 4.58 | -OH is net electron-donating, decreasing acidity. | The -OH group will decrease acidity. |
| 2-Ethylbenzoic Acid | 3.79 | -Ethyl group's ortho effect increases acidity. | The ortho-ethyl group will increase acidity. |
| This compound | Not Available | Competing Effects | The acidity will be determined by the balance between the acid-strengthening ortho-ethyl effect and the acid-weakening para-hydroxyl effect. The final pKa is predicted to be between that of 2-ethylbenzoic acid and 4-hydroxybenzoic acid. |
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. This allows for the determination of activation energies and reaction rates.
For this compound, a common reaction is esterification. Kinetic modeling of the esterification of benzoic acid with alcohols has been performed to determine the activation energies of both the forward and reverse reactions. dnu.dp.uaresearchgate.net For example, the esterification of benzoic acid with 1-butanol has a calculated activation energy of 58.40 kJ·mol⁻¹ for the forward reaction. dnu.dp.uaresearchgate.net A similar computational approach could be applied to model the esterification of this compound, revealing how the ethyl and hydroxyl substituents affect the energy of the tetrahedral intermediate and the corresponding transition states.
Other reactions, such as enzymatic modifications, can also be modeled. Computational studies on methyltransferases that act on benzoic acids have proposed mechanisms involving proximity and desolvation effects within the enzyme's active site to facilitate the reaction. mdpi.com Modeling the transition state for such a reaction involving this compound would provide insights into the specific enzyme-substrate interactions that lower the activation barrier. mdpi.com
Crystallization Kinetics and Solid-State Interactions
Hydroxybenzoic acids are known to form strong hydrogen bonds, which typically dominate their crystal packing. rsc.org The most common interaction is the formation of a robust carboxylic acid dimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds. rsc.org The hydroxyl group can also participate in hydrogen bonding, leading to the formation of chains, sheets, or more complex three-dimensional networks. nih.gov
Computational studies on the polymorphism of 3-hydroxybenzoic acid have shown that several different crystal structures with distinct hydrogen-bonding motifs can be very close in lattice energy, explaining the compound's tendency to form multiple polymorphs. rsc.org Similar crystal energy landscape predictions could be performed for this compound to identify energetically feasible crystal packings.
Furthermore, theoretical tools like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect and quantify the different components of the intermolecular interaction energies (electrostatic, exchange, induction, and dispersion) that contribute to the stability of the crystal structure. rsc.org Hirshfeld surface analysis is another valuable tool that visually maps the intermolecular contacts in a crystal, highlighting the key interactions responsible for the supramolecular assembly. nih.gov These methods would be essential for a detailed understanding of the solid-state interactions governing the crystallization of this compound.
Investigation of Nucleation Rates and Crystallization Propensity
In broader studies of similar phenolic compounds, nucleation is understood to be a critical step governed by factors such as supersaturation, temperature, solvent properties, and the presence of impurities. The propensity of a compound to crystallize is inherently linked to its molecular structure, which dictates the stability of the crystalline lattice. For related hydroxybenzoic acids, research has highlighted the importance of molecular self-assembly and the formation of stable nuclei as precursors to crystal growth. However, specific quantitative data, such as nucleation induction times or metastable zone widths derived from computational models for this compound, are not available to be presented at this time.
Role of Intermolecular Stacking and Hydrogen Bonding in Crystal Packing
While a detailed crystal structure analysis specifically for this compound is not available in the accessed literature, the crystal packing of analogous hydroxybenzoic acid derivatives is well-documented and offers insights into the likely intermolecular interactions. In these related structures, hydrogen bonding and π-π stacking are the predominant forces governing the three-dimensional arrangement of molecules in the crystal lattice.
The hydroxyl and carboxylic acid functional groups are primary sites for strong intermolecular hydrogen bonds. Typically, the carboxylic acid groups form dimeric structures, a common motif in benzoic acid derivatives. The hydroxyl groups can also participate in hydrogen bonding, either with adjacent hydroxyl groups or with the carbonyl oxygen of the carboxylic acid, leading to the formation of extended chains or sheets.
For instance, in the crystal structure of a similar compound, 2-Hydroxyethyl 4-hydroxybenzoate, intermolecular hydrogen bonds involving the phenolic oxygen, the alcoholic oxygen, and the carbonyl oxygen are crucial for the crystal packing. The interplay of these hydrogen bonds creates a robust, three-dimensional network.
A summary of typical intermolecular interactions observed in related hydroxybenzoic acid derivatives is presented below.
| Intermolecular Interaction | Functional Groups Involved | Typical Role in Crystal Packing |
| Hydrogen Bonding | Carboxylic Acid Dimer | Formation of centrosymmetric dimers, a primary structural motif. |
| Hydrogen Bonding | Hydroxyl-Carbonyl | Linking of molecules into chains or sheets. |
| Hydrogen Bonding | Hydroxyl-Hydroxyl | Contribution to the extended hydrogen-bonding network. |
| π-π Stacking | Aromatic Rings | Stabilization of the crystal lattice through van der Waals forces. |
Emerging Research Directions and Future Perspectives for 2 Ethyl 4 Hydroxybenzoic Acid
Integration with Systems Biology and Metabolomics Research for Comprehensive Understanding
A significant future direction for understanding 2-Ethyl-4-hydroxybenzoic acid lies in its integration with systems biology and metabolomics. These fields offer a holistic view of how a compound interacts with a biological system.
Metabolomics , the large-scale study of small molecules or metabolites within cells, tissues, or organisms, can provide a detailed fingerprint of the physiological impact of this compound. Future metabolomics studies could focus on:
Identifying Metabolic Pathways: Untargeted metabolomics can reveal which metabolic pathways are perturbed by the presence of this compound. This could uncover its mechanism of action and potential off-target effects. For instance, studies on the parent compound, 4-hydroxybenzoic acid (4-HBA), have shown it to be a key metabolite in various biological systems, including its formation from dietary polyphenols by gut microbiota nih.gov. Investigating how the 2-ethyl group alters this metabolic profile is a crucial next step.
Biomarker Discovery: Metabolomics can help identify unique biomarkers associated with exposure to or the biological activity of this compound.
Comparative Metabolomics: Comparing the metabolic profiles of cells or organisms exposed to this compound versus its parent compound, p-hydroxybenzoic acid, and its esters (parabens) would elucidate the specific effects of the 2-ethyl substitution.
Systems biology will be instrumental in integrating these metabolomic datasets with other 'omics' data (genomics, transcriptomics, proteomics) to build comprehensive models of the compound's biological effects. This approach will allow researchers to move beyond a one-target, one-molecule paradigm to a more nuanced understanding of its network-level interactions within a cell or organism. The biosynthesis of benzoic acids in plants, for example, is a complex network of parallel and intersecting pathways across multiple subcellular compartments nih.govresearchgate.net. A systems biology approach would be essential to understand how this compound fits into or influences such intricate networks.
Development of Novel Biosensors and Bio-analytical Tools for Detection
As research into this compound expands, the need for sensitive and selective detection methods will become paramount. Future efforts will likely concentrate on the development of novel biosensors and advanced bio-analytical tools.
Biosensors offer the potential for real-time, high-throughput screening and detection. Research into biosensors for benzoic acid derivatives is already underway. For example, a synthetic biosensor has been constructed in Saccharomyces cerevisiae to detect p-hydroxybenzoic acid (pHBA) and other derivatives nih.govresearchgate.netscite.ai. This biosensor utilizes the pHBA-binding domain of the HbaR protein from Rhodopseudomonas palustris nih.gov.
Future research can build on this foundation to:
Engineer Specificity: The existing biosensors could be protein-engineered to enhance their specificity for this compound. This would involve modifying the ligand-binding domain to better accommodate the ethyl group at the ortho position.
Develop Diverse Platforms: While current biosensors for similar compounds are often based on transcription factors that regulate a fluorescent reporter nih.govresearchgate.net, future developments could explore other platforms, such as electrochemical or optical biosensors, for different applications. For instance, taste sensors with lipid/polymer membranes have been used to detect caffeine, with the response being influenced by hydroxybenzoic acids mdpi.com.
Advanced Bio-analytical Tools are also crucial. While methods like High-Performance Liquid Chromatography (HPLC) are established for analyzing p-hydroxybenzoic acid and its esters, methods specific to this compound need to be developed and validated.
| Analytical Technique | Potential Application for this compound |
| LC-MS/MS | Highly sensitive and specific quantification in complex biological matrices (e.g., plasma, urine, cell extracts). |
| GC-MS | Analysis of volatile derivatives for metabolomics studies. |
| Capillary Electrophoresis | High-resolution separation from structurally similar isomers and metabolites. |
| NMR Spectroscopy | Structural elucidation of metabolites and investigation of protein-ligand interactions. |
These advanced analytical techniques will be indispensable for pharmacokinetic studies, metabolism research, and environmental monitoring of this compound.
Scale-Up of Green Synthesis Methodologies and Process Optimization
The future production of this compound will likely be guided by the principles of green chemistry, aiming for environmentally benign and efficient synthesis routes.
Current chemical synthesis of related compounds often relies on petroleum-based feedstocks and can involve harsh reaction conditions nih.gov. Future research will focus on developing greener alternatives:
Biocatalysis and Biosynthesis: A promising avenue is the use of engineered microorganisms to produce this compound from renewable feedstocks. The biosynthesis of p-hydroxybenzoic acid has been achieved in engineered yeast and bacteria by leveraging the shikimate pathway nih.gov. Similar metabolic engineering strategies could be developed to introduce the ethyl group, potentially through enzymes that catalyze Friedel-Crafts alkylation or related reactions in an aqueous environment.
Eco-friendly Chemical Synthesis: Research into greener chemical syntheses is also crucial. This includes the use of solid acid catalysts to replace corrosive liquid acids, as has been explored for the synthesis of 2-ethylanthraquinone from a related benzoic acid derivative researchgate.net. Other green chemistry approaches include microwave-assisted synthesis, which has been used for preparing derivatives of 4-hydroxybenzoic acid hydrazide, often using water as a solvent and resulting in shorter reaction times and higher yields chemmethod.com. The use of solid superacid catalysts is another promising green method for synthesizing esters of p-hydroxybenzoic acid google.com.
Process optimization will be key to making these green synthesis methodologies industrially viable. This involves optimizing reaction parameters such as temperature, pressure, catalyst loading, and solvent systems to maximize yield and minimize waste and energy consumption. Continuous flow microreactors offer excellent control over reaction parameters and have been used to study the kinetics of alkylating substituted benzoic acids acs.org.
Exploration of New Biological Targets and Deepening Mechanistic Insights into Activities
A primary focus of future research will be to identify the biological targets of this compound and to understand the molecular mechanisms underlying its activities. The known biological activities of its parent compound, p-hydroxybenzoic acid, provide a logical starting point for this exploration.
p-Hydroxybenzoic acid and its derivatives are known to possess a wide range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, and estrogenic activities globalresearchonline.netresearchgate.net. The presence of the 2-ethyl group could significantly modulate these activities by altering the compound's steric and electronic properties, thereby affecting its ability to bind to biological targets.
Future research should investigate:
Antimicrobial and Antifungal Activity: The alkyl esters of p-hydroxybenzoic acid (parabens) are widely used as antimicrobial preservatives researchgate.netcymitquimica.com. The length of the alkyl chain is known to influence the potency of these effects researchgate.net. Studies are needed to determine if this compound exhibits similar properties and to identify its specific microbial targets, which could involve the disruption of cell membranes or inhibition of key enzymes .
Enzyme Inhibition: Many phenolic compounds exert their effects by inhibiting enzymes. Potential targets for this compound could include enzymes involved in inflammatory pathways (e.g., cyclooxygenases) or those related to microbial metabolism.
Receptor Binding: p-Hydroxybenzoic acid has been reported to have estrogenic activity globalresearchonline.net. It is crucial to investigate whether this compound can bind to nuclear receptors, such as the estrogen receptor, or other receptor types. The ethyl group could either enhance or hinder binding affinity compared to the parent compound.
Antioxidant Mechanisms: The antioxidant capacity of 4-hydroxybenzoic acid has been noted in various studies mdpi.com. Research should focus on whether the 2-ethyl derivative retains or has enhanced radical scavenging capabilities and its ability to influence cellular antioxidant response pathways.
The table below outlines potential biological targets for future investigation, based on the known activities of related compounds.
| Potential Biological Target | Rationale for Investigation | Relevant Research on Related Compounds |
| Microbial Cell Membranes | Alkylated phenolic compounds can disrupt membrane integrity. | Parabens (alkyl esters of PHBA) are known to have antimicrobial activity by affecting the cell membrane. |
| Estrogen Receptors (ERα/ERβ) | The parent compound, PHBA, exhibits estrogenic effects. | The estrogenicity of parabens is dependent on the length of their alkyl side chains. researchgate.net |
| Cyclooxygenase (COX) Enzymes | Many phenolic compounds possess anti-inflammatory properties. | Phenolic acids from various natural sources have shown anti-inflammatory effects. globalresearchonline.net |
| Respiratory Chain Enzymes | Parabens can inhibit microbial respiratory enzyme systems. | Ethyl p-hydroxybenzoate can inhibit respiratory and transferase enzyme systems in microbes. |
By systematically exploring these areas, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential application in fields ranging from materials science to pharmacology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-Ethyl-4-hydroxybenzoic acid, and how do reaction parameters affect yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 4-hydroxybenzoic acid with ethanol under acidic catalysis, followed by hydrolysis to yield the final product. Key parameters include temperature (optimized between 70–90°C), catalyst type (e.g., sulfuric acid or enzymatic catalysts), and reaction time (6–12 hours). Enzymatic routes using lipases can improve regioselectivity and reduce byproducts . Yield optimization often requires iterative adjustment of solvent polarity (e.g., ethanol/water mixtures) and purification via recrystallization or column chromatography.
Q. Which analytical techniques are most effective for characterizing this compound in pure form?
- Methodological Answer :
- HPLC : Reversed-phase C18 columns with UV detection at 254 nm are standard for purity assessment. Mobile phases often combine acetonitrile and 0.1% phosphoric acid .
- NMR : H and C NMR in DMSO-d6 confirm structural integrity, with characteristic peaks for the ethyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- UV-Vis Spectroscopy : Absorbance maxima near 280 nm correlate with the phenolic and carboxylic acid moieties .
Q. What physicochemical properties of this compound are critical for experimental design?
- Key Properties :
Advanced Research Questions
Q. How can solvent systems and catalysts be optimized to enhance regioselectivity in synthesizing this compound derivatives?
- Methodological Answer : Design of Experiments (DOE) approaches are critical. For example:
- Catalyst Screening : Compare enzymatic catalysts (e.g., Candida antarctica lipase B) vs. traditional acid catalysts for reduced side reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in nucleophilic substitution reactions. Solvent polarity indices should align with transition-state stabilization requirements .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Validate compound purity via HPLC and mass spectrometry before biological assays .
- Assay Conditions : Standardize cell culture media pH (e.g., 6.5–7.0) to prevent ionization-related bioavailability changes .
- Control Experiments : Include positive controls (e.g., 4-hydroxybenzoic acid) to benchmark activity .
Q. How should stability studies be designed to evaluate degradation pathways of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 6 months, with periodic HPLC monitoring for degradation products (e.g., decarboxylation to 2-ethylphenol) .
- Light Sensitivity : Conduct UV irradiation studies (λ = 254 nm) to assess photodegradation kinetics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
